1-Methoxy-4-propylbenzene

Catalog No.
S571398
CAS No.
104-45-0
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-4-propylbenzene

CAS Number

104-45-0

Product Name

1-Methoxy-4-propylbenzene

IUPAC Name

1-methoxy-4-propylbenzene

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

KBHWKXNXTURZCD-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OC

solubility

Slightly soluble in water, Miscible in oils
soluble (in ethanol)

Synonyms

4-propylanisole, para-propylanisole

Canonical SMILES

CCCC1=CC=C(C=C1)OC

The exact mass of the compound 1-Methoxy-4-propylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water, miscible in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37996. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methoxy-4-propylbenzene (CAS 104-45-0), commonly known as 4-propylanisole or dihydroestragole, is a fully saturated alkyl anisole utilized across analytical chemistry, specialized solvent applications, and formulation workflows. Characterized by a boiling point of 212–215 °C and a highly stable methoxybenzene core, this compound offers a predictable thermal and chemical profile for industrial scale-up [1]. Unlike its widely occurring but reactive alkenylbenzene analogs, 4-propylanisole features a fully reduced propyl side chain. This structural saturation eliminates susceptibility to rapid oxidative degradation and prevents the formation of reactive electrophilic intermediates, making it an exceptionally stable precursor, solvent, and analytical benchmark for both laboratory and commercial procurement [2].

Procuring naturally abundant in-class substitutes like estragole (4-allylanisole) or anethole introduces severe regulatory and stability liabilities. The terminal or internal double bonds in these alkenylbenzenes make them highly susceptible to auto-oxidation, photo-degradation, and polymerization, leading to gum formation and reduced shelf-life in chemical formulations [1]. More critically, the allylic double bond in estragole undergoes cytochrome P450-mediated 1'-hydroxylation followed by sulfation, generating highly reactive carbocations that form genotoxic DNA adducts [2]. This bioactivation pathway has led to strict regulatory limits on estragole in consumer products and food applications. Substituting with 1-methoxy-4-propylbenzene completely bypasses these failure modes, as its saturated propyl chain inherently blocks both oxidative polymerization and genotoxic bioactivation, ensuring long-term stability and regulatory compliance [3].

Elimination of Genotoxic Bioactivation Pathways

The primary regulatory limitation of estragole is its conversion into 1'-hydroxyestragole, which subsequently forms carcinogenic DNA adducts (e.g., N2-(estragol-1'-yl)deoxyguanosine) at doses of 1-10 mg/kg bw in rodents [1]. 1-Methoxy-4-propylbenzene physically cannot undergo this allylic 1'-hydroxylation due to the saturated nature of its propyl chain. Comparative metabolic assessments demonstrate that while estragole rapidly forms genotoxic intermediates requiring strict usage limits (<0.05 mg/day recommendations in certain jurisdictions), the saturated analog avoids this specific electrophilic carbocation formation entirely [2].

Evidence DimensionGenotoxic DNA adduct formation via 1'-hydroxylation
Target Compound Data0 adducts via allylic bioactivation (mechanistically blocked by saturated chain)
Comparator Or BaselineEstragole: Forms N2-(estragol-1'-yl)deoxyguanosine adducts (carcinogenic at 1-10 mg/kg bw)
Quantified DifferenceComplete elimination of the allylic bioactivation liability
ConditionsIn vivo and in vitro metabolic bioactivation assays

Allows formulators to achieve desired chemical properties without triggering the severe regulatory restrictions associated with genotoxic alkenylbenzenes.

High Oxidative Stability for Blending and Storage

Unsaturated methoxyaromatics are prone to oxidative degradation; for example, compounds with reactive double bonds or furanic structures can produce high levels of gum under oxidizing conditions [1]. In contrast, 1-methoxy-4-propylbenzene demonstrates high oxidation stability when evaluated as a blending component. Testing of phenolic and methoxyaromatic oxygenates confirms that fully saturated side chains, such as the propyl group in 4-propylanisole, do not negatively impact fuel stability and actively resist the oxidative polymerization that plagues alkenylbenzenes[2].

Evidence DimensionOxidative gum formation and degradation
Target Compound DataHigh oxidation stability with no gum formation
Comparator Or BaselineUnsaturated analogs (e.g., estragole, anethole): High susceptibility to auto-oxidation and polymerization
Quantified DifferenceSignificant extension of shelf-life and thermal processing stability
ConditionsAccelerated oxidation and blending stability tests

Critical for procurement in solvent, fuel blending, and formulation applications where long-term storage stability and resistance to polymerization are mandatory.

Reliability as an Analytical Internal Standard

In the precise quantification of estragole metabolites via LC-MS/MS, the choice of internal standard is critical for reproducibility. Research demonstrates that 4-propylanisole provides highly linear calibration functions and robust stability during the analysis of complex matrices like fennel tea extracts [1]. In direct contrast, certain isotope-labeled standards (such as [3',3'-2H2]estragole) exhibit limitations, only functioning reliably if added in stoichiometric deficiency compared to the unlabelled analyte [2].

Evidence DimensionCalibration linearity and assay stability
Target Compound Data4-propylanisole: Linear calibration and stable quantitation
Comparator Or Baseline[3',3'-2H2]estragole: Restricted utility (requires stoichiometric deficiency)
Quantified DifferenceUnrestricted linearity and superior matrix stability for target compound
ConditionsLC-MS/MS quantification of estragole in biological and food matrices

Provides a highly dependable, cost-effective internal standard for analytical laboratories conducting routine food safety and pharmacokinetic monitoring.

Regulatory-Compliant Flavor and Fragrance Formulations

Because 1-methoxy-4-propylbenzene structurally precludes the 1'-hydroxylation pathway responsible for the genotoxicity of estragole, it is the correct procurement choice for consumer product formulations requiring a stable methoxybenzene profile without the associated carcinogenic risks and strict regulatory caps [1].

Stable Internal Standard for Food Safety and Pharmacokinetic LC-MS/MS

Leveraging its structural homology to estragole but superior chemical stability, 4-propylanisole is heavily utilized as an internal standard in mass spectrometry. It provides linear calibration without the stoichiometric limitations observed with some deuterated estragole analogs, ensuring reproducible quality control in food safety testing[2].

Advanced Bio-based Solvents and Drop-In Fuel Blending

The fully saturated propyl chain grants 1-methoxy-4-propylbenzene exceptional oxidation stability compared to unsaturated oxygenates. This makes it a highly viable candidate for procurement in advanced solvent applications and as a stable, non-gum-forming component in upgraded biomass pyrolysis oils and drop-in fuel blends [3].

Physical Description

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma

XLogP3

3.5

Boiling Point

211.5 °C

Density

0.940-0.943

UNII

932XJ1O77X

Other CAS

104-45-0

Wikipedia

4-propylanisole

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzene, 1-methoxy-4-propyl-: ACTIVE

Dates

Last modified: 08-15-2023

The metabolism of p-propylanisole in the rat and mouse and its variation with dose

S A Sangster, J Caldwell, A J Hutt, R L Smith
PMID: 6683223   DOI: 10.1016/0278-6915(83)90059-5

Abstract

We have studied the metabolism of the synthetic flavouring p-propylanisole in rats and mice and investigated the variation in its metabolism with dose. [methoxy-14C]-p-Propylanisole was given to female Wistar albino rats orally and male CD-1 mice ip at doses ranging from 0.05-1500 mg/kg body weight (0.2-20 20 microCi/animal). The urine, faeces and 14CO2 in the expired air were collected. The urinary metabolites were separated by solvent extraction, thin-layer chromatography and high-pressure liquid chromatography, and characterized by mass and nuclear magnetic resonance spectroscopy and comparison with authentic samples. Three major 14C-labelled urinary metabolites were excreted, 1'- and 2'-hydroxy-p-propylanisole and p-methoxyhippuric acid. 14CO2 was eliminated in the expired air, arising from oxidative O-demethylation. The relative quantities of the metabolites varied markedly with dose. The percentage of the dose that was O-demethylated fell as the dose increased and the proportion in the form of urinary metabolites increased. The relative proportions of the major urinary metabolites also changed with dose. In view of the great discrepancy between human exposure to p-propylanisole in foods (about 15 micrograms/day) and the doses used for its toxicological evaluation in animals, these results emphasize the importance of considering dose-dependent metabolism when interpreting the significance for man of animal data obtained at very high doses.


The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers

S A Sangster, J Caldwell, A J Hutt, A Anthony, R L Smith
PMID: 3424869   DOI: 10.3109/00498258709167414

Abstract

1. The metabolic fates of the naturally occurring food flavours trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-14C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of 14C were in the urine and in the expired air as 14CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine 14C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.


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